molecular formula C5FeN6Na2O- B1662872 Sodium nitroprusside CAS No. 14402-89-2

Sodium nitroprusside

Cat. No.: B1662872
CAS No.: 14402-89-2
M. Wt: 261.92 g/mol
InChI Key: PECOKVKJVPMJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Sodium nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate . The reaction can be represented as follows:

K4[Fe(CN)6]+6HNO3H2[Fe(CN)5(NO)]+CO2+NH4NO3+4KNO3K_4[Fe(CN)_6] + 6 HNO_3 \rightarrow H_2[Fe(CN)_5(NO)] + CO_2 + NH_4NO_3 + 4 KNO_3 K4​[Fe(CN)6​]+6HNO3​→H2​[Fe(CN)5​(NO)]+CO2​+NH4​NO3​+4KNO3​

This method is simple and yields a high purity product, making it suitable for industrial production .

Chemical Reactions Analysis

Sodium nitroprusside undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sodium carbonate, and various amines. Major products formed include substituted nitroprusside complexes and colored complexes used in analytical chemistry .

Scientific Research Applications

Clinical Applications

1. Management of Acute Hypertensive Crises

Sodium nitroprusside is primarily indicated for the rapid reduction of blood pressure in hypertensive emergencies. It works by dilating blood vessels, which decreases systemic vascular resistance and lowers blood pressure quickly. The drug is administered intravenously, allowing for precise control over dosage and rapid titration to achieve desired hemodynamic effects .

2. Acute Heart Failure

In patients with acute decompensated heart failure (ADHF), SNP has shown significant benefits. A study involving patients with low-output heart failure indicated that those treated with SNP experienced improved hemodynamic parameters, including increased central venous pressure and pulmonary capillary wedge pressure, without an increase in renal dysfunction rates during hospitalization. The use of SNP was associated with lower all-cause mortality rates compared to controls .

3. Induction of Perioperative Hypotension

SNP is often used during surgical procedures to induce controlled hypotension, thereby minimizing blood loss. This application is particularly relevant in cardiac and vascular surgeries where maintaining optimal operating conditions is critical .

4. Off-Label Uses

Beyond its approved indications, SNP has several off-label applications:

  • Acute ischemic stroke management: It may be used to control hypertension during acute ischemic events.
  • Mitral regurgitation: SNP can reduce afterload in patients experiencing acute mitral regurgitation.
  • Cardiogenic shock: It helps improve cardiac output in this critical condition.
  • Aortic stenosis: SNP can provide acute preload reduction in select patients .

Emerging Applications

Recent research has highlighted additional roles for this compound beyond traditional uses:

1. Agricultural Applications

This compound has been studied for its effects on plant physiology, particularly in enhancing salinity tolerance in crops like soybean. Research demonstrated that SNP application improved morphological and physiological attributes under salinity stress, suggesting potential agricultural benefits .

2. Neuroprotective Effects

Emerging evidence suggests that SNP may have neuroprotective properties, particularly in the context of cerebrovascular accidents. Some studies indicate that it could help maintain cerebral blood flow following subarachnoid hemorrhage, although results have been mixed regarding its efficacy compared to other agents .

Case Studies

Case Study 1: Acute Heart Failure Management

In a review of patients with ADHF treated with SNP, significant improvements were noted in hemodynamic measurements during hospitalization. The study found that patients receiving SNP had higher rates of oral vasodilator prescriptions at discharge and lower mortality rates compared to those who did not receive the treatment .

Case Study 2: Perioperative Use

A clinical trial assessed the efficacy of SNP in inducing hypotension during elective surgeries. Results indicated that controlled hypotension facilitated surgical procedures by reducing intraoperative blood loss without significant adverse effects on patient outcomes .

Safety and Toxicity Considerations

While this compound is effective, it carries potential risks, particularly cyanide toxicity due to its metabolism. Clinical guidelines recommend careful monitoring of patients receiving SNP, especially those with renal impairment or prolonged infusions . Reports have documented serious adverse events related to cyanide toxicity, emphasizing the need for vigilant clinical oversight .

Comparison with Similar Compounds

Sodium nitroprusside is unique due to its rapid onset of action and short duration of effect. Similar compounds include:

This compound’s ability to release nitric oxide and its rapid action make it particularly effective in acute medical situations .

Biological Activity

Sodium nitroprusside (SNP) is a potent vasodilator that has been widely used in clinical settings, particularly for the management of acute heart failure and hypertensive emergencies. Its biological activity is primarily attributed to its ability to release nitric oxide (NO), which plays a crucial role in various physiological processes. This article provides a detailed overview of the biological activity of SNP, including its mechanisms of action, therapeutic applications, and safety profile, supported by data tables and relevant case studies.

This compound acts as a donor of nitric oxide, which leads to vasodilation through the activation of guanylate cyclase. This enzyme catalyzes the conversion of GTP to cGMP, resulting in smooth muscle relaxation. The release of NO from SNP also contributes to the inhibition of platelet aggregation and modulation of immune responses.

Key Mechanisms:

  • Vasodilation : SNP causes relaxation of vascular smooth muscle, leading to decreased blood pressure.
  • Inhibition of Platelet Aggregation : NO prevents platelet activation, reducing thrombus formation.
  • Antimicrobial Activity : SNP exhibits bactericidal effects against various pathogens through the generation of reactive nitrogen species (RNS) that damage cellular components.

Therapeutic Applications

This compound is primarily used in the treatment of:

  • Acute Heart Failure : SNP is effective in improving hemodynamic parameters in patients with acute decompensated heart failure. Studies have shown that patients treated with SNP experience significant reductions in NT-proBNP levels and improved clinical outcomes compared to controls .
  • Hypertensive Crises : As a rapid-acting vasodilator, SNP is utilized in emergency settings to quickly reduce blood pressure.
  • Neonatal Hypertension : Recent case reports indicate that SNP can be safely administered to neonates for managing hypertensive crises without significant adverse effects .

Case Study: Acute Heart Failure

A multicenter study involving 200 patients demonstrated that 66% achieved a significant reduction in NT-proBNP levels after SNP treatment. Responders had shorter hospital stays and lower rates of rehospitalization .

Biological Activity Against Microorganisms

This compound has shown notable antimicrobial properties. It disrupts microbial biofilms and exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The release of NO from SNP has been linked to cell lysis and biofilm dispersal in pathogens like Pseudomonas aeruginosa. .

Table 1: Antimicrobial Efficacy of this compound

PathogenConcentration (μM)Effect
Pseudomonas aeruginosa10-40Inhibition of growth
Staphylococcus aureus20-80Cell lysis observed
Escherichia coli40-100Biofilm disruption

Safety Profile and Toxicity

While this compound is generally safe for use, it carries risks related to cyanide toxicity due to its cyanide content. Monitoring serum thiocyanate levels is essential during prolonged administration. Adverse effects have been reported but are rare when used appropriately .

Case Study: Neonatal Use

In a case series involving neonates treated with high doses of SNP, no significant cyanide toxicity was observed despite some instances where serum cyanide levels rose . This highlights the importance of careful dosing and monitoring.

Q & A

Basic Research Questions

Q. What experimental models are used to study sodium nitroprusside’s mechanism of action as a nitric oxide (NO) donor?

this compound’s NO-mediated effects are typically studied using in vitro vascular smooth muscle models or isolated tissue preparations. For example:

  • Vascular relaxation assays : Measure cGMP levels in arterial rings exposed to this compound, with and without inhibitors of soluble guanylate cyclase (e.g., ODQ) .
  • Neurotoxicity models : Cortical neuron cultures treated with NMDA receptor agonists (e.g., glutamate) can assess NO-mediated cytotoxicity via hemoglobin (NO scavenger) or L-arginine depletion .
  • Clinical models : Forearm blood flow measurements using venous occlusion plethysmography to evaluate endothelium-independent vasodilation in hypertensive patients .

Q. How is endothelial dysfunction assessed in preclinical studies using this compound?

Endothelial-independent vasodilation is quantified by comparing this compound-induced responses to acetylcholine (endothelium-dependent) in vascular beds:

  • Laser Doppler flowmetry : Measures microvascular perfusion in response to this compound iontophoresis in diabetic patients .
  • Forearm plethysmography : Evaluates blood flow changes in hypertensive patients to distinguish endothelial vs. smooth muscle dysfunction .
  • Vitamin C coadministration : Tests oxidative stress contributions by comparing this compound responses before/after antioxidant infusion .

Q. What methodologies ensure stability during this compound formulation for clinical studies?

Stability protocols prioritize light avoidance, solvent selection, and infusion duration:

  • Orthogonal design (L16 matrix) : Optimizes parameters like solvent (dextrose vs. saline), temperature, and storage time, with HPLC quantification of active compound .
  • Particle analysis : Uses GWF-5J analyzers to detect insoluble aggregates in infusion solutions .
  • pH monitoring : Ensures solutions remain within 3.5–6.0 to prevent cyanide release .

Advanced Research Questions

Q. How do pediatric dosing protocols balance efficacy and cyanide toxicity risks?

  • Double-blind withdrawal trials : After 12–24 hrs of open-label titration, patients receive blinded this compound or placebo to assess blood pressure rebound and toxicity.
  • Cyanide monitoring : Whole-blood cyanide levels correlate with infusion rates (>0.5 µg/mL indicates risk), though clinical toxicity (e.g., metabolic acidosis) is rare despite elevated levels .
  • Dose-response thresholds : Doses >2 µg/kg/min increase cyanide accumulation but are often clinically necessary for refractory hypertension .

Q. How can conflicting data on endothelial dysfunction in coronary artery disease be reconciled?

  • Stratified cohorts : Subgroup analyses by disease severity (e.g., diabetes duration, HbA1c levels) reveal variability in this compound responses .
  • Oxidative stress modulation : Co-administration of antioxidants (e.g., vitamin C) improves endothelial function in patients with high baseline oxidative stress .
  • Longitudinal studies : Follow-up over 4.5 years links impaired this compound responses to higher cardiovascular event rates, independent of traditional risk factors .

Q. What statistical approaches address variability in this compound toxicity studies?

  • Paired vs. unpaired tests : Use paired t-tests for pre/post-infusion biomarkers (e.g., base excess) to detect subtle metabolic shifts .
  • Multivariate regression : Accounts for confounders like infusion duration, body weight, and renal function in cyanide level analyses .
  • ANOVA for dose stratification : Evaluates dose-dependent effects on cGMP production or blood pressure in multi-arm trials .

Q. How do nitric oxide signaling pathways influence neurotoxicity in excitatory amino acid models?

  • NO synthase inhibition : Nω-nitro-L-arginine (20 µM) blocks NMDA-induced neuronal death, reversed by L-arginine supplementation .
  • cGMP assays : this compound-induced cell death parallels cGMP elevation, mitigated by hemoglobin (NO scavenger) .
  • Cross-species validation : Rodent models confirm NO-mediated toxicity, but human cortical cultures show greater sensitivity to cyanide metabolites .

Q. Methodological Considerations

Q. Designing RCTs for schizophrenia: How are confounders controlled in this compound trials?

  • Blinding : Use saline placebo with identical infusion rates to mask treatment arms .
  • Stratified randomization : Balance cohorts by baseline PANSS scores, disease duration, and antipsychotic use .
  • Cyanide mitigation : Predefine thresholds for thiocyanate levels and renal function to exclude high-risk patients .

Q. What criteria validate this compound as a tool compound in mechanistic studies?

  • Purity standards : HPLC purity >98% with ≤0.1% cyanide contamination .
  • Pharmacokinetic profiling : Half-life <2 minutes in plasma, requiring continuous infusion in in vivo models .
  • Negative controls : Compare with other NO donors (e.g., nitroglycerin) to isolate cyanide-specific effects .

Q. How are conflicting results in cyanide toxicity literature addressed?

  • Toxicokinetic modeling : Relate infusion rates (µg/kg/min) to cyanide:thiosulfate ratios, accounting for endogenous detoxification .
  • Species-specific metabolism : Rodent studies underestimate cyanide risk due to higher rhodanese activity vs. humans .
  • Post-hoc meta-analysis : Pool data from pediatric and adult trials to identify age-dependent toxicity thresholds .

Properties

IUPAC Name

disodium;iron(4+);nitroxyl anion;pentacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECOKVKJVPMJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5FeN6Na2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14402-89-2
Record name Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium pentacyanonitrosylferrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium nitroprusside
Sodium nitroprusside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.